molecular formula C11H12N4O4S B11425245 2-((2,6,8-Trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid

2-((2,6,8-Trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid

Cat. No.: B11425245
M. Wt: 296.30 g/mol
InChI Key: NZBIEARTOADAHR-UHFFFAOYSA-N
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Description

2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a diazino ring fused with a pyrimidine ring, and a sulfanyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound also interferes with cellular pathways, leading to the disruption of essential biological processes in microorganisms and cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2,6,8-TRIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID is unique due to its fused diazino-pyrimidine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N4O4S

Molecular Weight

296.30 g/mol

IUPAC Name

2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid

InChI

InChI=1S/C11H12N4O4S/c1-5-12-8-7(9(13-5)20-4-6(16)17)10(18)15(3)11(19)14(8)2/h4H2,1-3H3,(H,16,17)

InChI Key

NZBIEARTOADAHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)O)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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